Chartreusin

描述

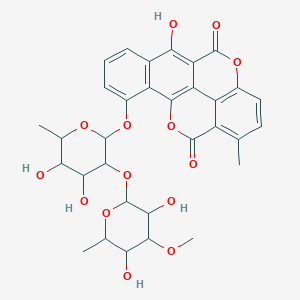

Chartreusin is a complex organic compound with a unique structure that includes multiple fused rings and glycosidic linkages

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the fused ring system and the attachment of the glycosidic moieties. Key steps may include:

Formation of the Fused Ring System: This can be achieved through cyclization reactions involving aromatic precursors.

Glycosylation: The attachment of the glycosidic groups can be carried out using glycosyl donors and acceptors under acidic or basic conditions.

Hydroxylation and Methylation: Introduction of hydroxyl and methyl groups can be achieved through selective oxidation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield.

Purification Techniques: Use of chromatography and recrystallization to obtain pure product.

化学反应分析

Glycosylation Reactions

The stereoselective attachment of 3-C-methyl-branched sugars involves Yu glycosylation protocols :

Critical factors:

-

Protecting groups : Levulinoyl (Lev) enables β-stereoselectivity via remote participation

-

Donor design : 4,6-O-benzylidene protection enhances reactivity

Hauser-Kraus Annulation

This [4+2] cycloaddition constructs the chartarin core :

| Substrates | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Glycosylated phthalide + Coumarin | tBuOLi | -78 → rt | 2 | 63 |

| Modified phthalide + Coumarin | LiHMDS | -78 → rt | 4 | 55 |

Steric hindrance from glycosyl groups reduces yields compared to non-glycosylated analogs . MOM/TBS protecting groups were found incompatible .

Protection/Deprotection Strategies

Critical steps in total synthesis :

A. Silylation

-

Reagent : TBDPSCl, imidazole

-

Function : Protects C6-OH during annulation (51-74% yield)

B. Levulinoylation

-

Reagent : LevCl, DMAP

-

Role : Enables subsequent β-glycosylation (75% yield)

C. Global Deprotection

Redox Modifications

Ketoreductase ChaE mediates stereospecific reductions during biosynthesis :

-

Converts C9 ketone to (R)-alcohol

-

Requires NADPH cofactor

DNA-Binding Thermodynamics

While not a synthetic reaction, this compound's intercalation has quantifiable energetics :

| Parameter | Value |

|---|---|

| ΔG (20°C) | -7.4 kcal/mol |

| ΔH | -7.1 kcal/mol |

| ΔS | +1.0 cal/mol·K |

| Heat capacity (ΔCp) | -391 cal/mol·K |

Data obtained via isothermal titration calorimetry (ITC) reveals enthalpy-driven binding .

科学研究应用

Antitumor Activity

Chartreusin exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer therapy. Research has demonstrated its effectiveness against:

- Hep3B2.1-7 (IC50 = 18.19 µM)

- H1299 (IC50 = 19.74 µM)

- L1210 leukemia and B16 melanoma in experimental mouse models .

The mechanism of action is primarily attributed to its ability to intercalate into DNA, inhibiting topoisomerase II, which is crucial for DNA replication and transcription. This binding leads to the disruption of cellular processes essential for tumor growth .

Antimicrobial Properties

This compound also displays notable antibacterial activity, particularly against drug-resistant strains such as Staphylococcus aureus (IC50 = 23.25 µM) . Its efficacy against multidrug-resistant pathogens emphasizes its potential as a therapeutic agent in combating infections that are increasingly difficult to treat with conventional antibiotics.

Mechanistic Insights

Recent studies have focused on understanding the binding dynamics of this compound to DNA. Thermodynamic characterization has revealed that:

- The binding constant and enthalpy changes indicate strong interactions between this compound and DNA.

- The favorable free energy change ( kcal/mol at 20°C) suggests a stable binding mechanism that could be exploited in drug design .

Synthesis and Derivatives

The clinical application of this compound has been limited by its pharmacokinetic properties. Recent advancements in synthetic methodologies have led to the development of this compound derivatives with improved bioactivity and stability. Techniques such as Hauser annulation and Yu glycosylation have been employed to create novel compounds that retain the antitumor properties of the parent molecule while enhancing their therapeutic profiles .

Table 1: Summary of this compound's Bioactivity

| Application | Cell Line/Pathogen | IC50/Activity |

|---|---|---|

| Antitumor Activity | Hep3B2.1-7 | 18.19 µM |

| H1299 | 19.74 µM | |

| L1210 leukemia | Significant | |

| B16 melanoma | Significant | |

| Antibacterial Activity | Staphylococcus aureus | 23.25 µM |

Case Study: Electrochemical Monitoring

A study utilized electrochemical techniques to monitor reactive oxygen species (ROS) generation by this compound, demonstrating its dual mechanism of action involving both intercalation into DNA and ROS generation, which contributes to cellular damage in cancer cells .

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways.

相似化合物的比较

Similar Compounds

Benzo(a)pyrene: Another polycyclic aromatic compound with potential biological activity.

Chrysin: A flavonoid with a similar fused ring structure.

Quercetin: A glycosylated flavonoid with antioxidant properties.

Uniqueness

This compound is unique due to its specific combination of fused rings and glycosidic linkages, which may confer distinct biological and chemical properties.

生物活性

Chartreusin is a potent antitumor antibiotic produced by the actinobacterium Streptomyces chartreusis. It exhibits a broad spectrum of biological activities, primarily through its interactions with DNA and various cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DNA Intercalation and Topoisomerase Inhibition

This compound's primary mechanism involves intercalation into DNA, which disrupts the normal function of the genetic material. The compound contains a chromophore that allows it to bind to DNA at specific sites, particularly in regions rich in CpG steps. This binding is crucial for its antitumor activity as it leads to the formation of radical-mediated single-strand breaks in DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair .

The thermodynamic characterization of this compound's binding to DNA reveals significant insights into its interactions. For instance, studies have shown that the binding enthalpy varies with temperature, indicating that this compound's affinity for DNA is influenced by environmental conditions. The following table summarizes key thermodynamic parameters associated with this compound-DNA interactions:

| Temperature (°C) | Binding Enthalpy (ΔH_b) (kcal/mol) | Heat Capacity Change (ΔC_p) (cal/mol K) |

|---|---|---|

| 20 | -7.1 ± 0.2 | -391 ± 37 |

| 25 | -9.8 ± 0.7 | |

| 30 | -11.4 ± 0.5 | |

| 35 | -13.0 ± 0.3 |

These findings highlight the strong interaction between this compound and DNA, which is essential for its biological activity .

Cytotoxic Effects

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates moderate cytotoxic effects against Hep3B2.1-7 (liver cancer), J82 (bladder cancer), and H1299 (lung cancer) cell lines . A recent study assessed the cytotoxicity of this compound derivatives against human cancer cell lines, revealing profound antineoplastic effects attributed to their ability to intercalate DNA and inhibit topoisomerase II .

Case Studies and Research Findings

- Anticancer Activity : A study published in Nature reported that this compound derivatives exhibited enhanced cytotoxicity against ovarian cancer cells (ES-2), with RNA-seq analysis revealing the underlying mechanisms related to their sugar chain modifications .

- Electrochemical Monitoring : Another investigation focused on the electrochemical behavior of this compound in generating reactive oxygen species (ROS). This study provided insights into how this compound can induce oxidative stress in cancer cells, further contributing to its anticancer properties .

- Biochemical Effects : Research exploring the biochemical effects of this compound on mammalian cells highlighted its potential to modulate cellular pathways involved in apoptosis and cell cycle regulation, suggesting additional therapeutic avenues for its application .

属性

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONPPNYZKHNPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871929 | |

| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-10-yl 6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6377-18-0 | |

| Record name | Chartreusin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。